

Application Notes and Protocols: Disperse Blue 148 for Digital Textile Printing Inks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Blue 148

Cat. No.: B1663511

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1.0 Introduction

Disperse Blue 148 is a single azo, environment-friendly disperse dye known for its blue to red-light blue shade.[1] It is primarily utilized for the dyeing and printing of polyester and its blends. [1][2] In the realm of digital textile printing, **Disperse Blue 148** serves as a crucial colorant for formulating water-based inks designed for direct-to-fabric applications on polyester substrates. [3][4] These inks are valued for their ability to produce vibrant colors with good fastness properties, making them suitable for applications ranging from fashion apparel and sportswear to home furnishings and signage.[4][5]

Digital printing with disperse inks offers significant advantages over conventional methods, including reduced water and energy consumption, cost-effective short runs, and rapid turnaround times.[6][7] The performance of a digital textile ink is critically dependent on a stable dispersion of the dye, along with precisely controlled physical properties such as viscosity, surface tension, and particle size, to ensure reliable jetting and prevent printhead clogging.[8][9]

This document provides detailed application notes and protocols for the formulation, characterization, and application of digital textile printing inks containing **Disperse Blue 148**.

2.0 Physicochemical Properties and Performance Data

The fundamental properties of **Disperse Blue 148** are summarized in Table 1. A successful ink formulation hinges on leveraging these characteristics to achieve optimal performance.

Table 1: Physicochemical Properties of **Disperse Blue 148**

Property	Value	Reference
C.I. Name	Disperse Blue 148	
CAS Number	52239-04-0	[1][10]
Molecular Formula	C19H19N5O4S	[1]
Molecular Weight	413.45 g/mol	
Molecular Structure	Single Azo Class	
Appearance	Dark blue fine uniform particles or powder	[1]

| Application | Dyeing and printing of polyester |[1] |

The durability of the final print is assessed through various fastness tests. Table 2 presents the typical fastness ratings for **Disperse Blue 148**, which are critical for determining the suitability of the printed fabric for its intended end-use.

Table 2: Fastness Properties of **Disperse Blue 148** on Polyester

Fastness Property	Test Method (ISO)	Rating	Reference
Light Fastness	ISO 105-B02	5-6	
Washing Fastness (Color Change)	ISO 105-C06	4	
Washing Fastness (Staining)	ISO 105-C06	3-4	
Perspiration Fastness (Acidic & Alkaline, Color Change)	ISO 105-E04	4-5	
Perspiration Fastness (Acidic & Alkaline, Staining)	ISO 105-E04	4	
Dry Rubbing / Crocking	ISO 105-X12	4	[11]
Wet Rubbing / Crocking	ISO 105-X12	3-4	[11]

| Sublimation Fastness (180°C, 30s) | ISO 105-P01 | Good | |

3.0 Experimental Protocols

3.1 Protocol 1: Preparation of **Disperse Blue 148** Ink Formulation

This protocol outlines the preparation of a water-based disperse ink for direct inkjet printing. The formulation is critical for achieving the required physical properties for stable jetting.[\[8\]](#)

3.1.1 Materials and a Typical Formulation

Table 3: Example Ink Formulation with **Disperse Blue 148**

Component	Function	Weight Percentage (wt%)
Disperse Blue 148 (Press Cake)	Colorant	5.0 - 15.0
Dispersing Agent (e.g., Polyacrylic acid copolymer)	Stabilizes dye particles	2.0 - 5.0
Humectant/Wetting Agent (e.g., Diethylene Glycol)	Prevents nozzle drying, controls viscosity	10.0 - 25.0
Co-solvent (e.g., Ethylene Glycol)	Aids solubility and viscosity control	5.0 - 15.0
Defoamer (e.g., Organosilicon-based)	Prevents foam during mixing	0.1 - 0.5
pH Adjuster (e.g., Triethanolamine)	Maintains optimal pH (typically 6-8)	As needed
Deionized Water	Vehicle/Solvent	To 100

References for formulation components and ranges:[\[8\]](#)[\[12\]](#)[\[13\]](#)

3.1.2 Preparation Method

- **Paste Preparation:** In a suitable container, accurately weigh and combine the **Disperse Blue 148** press cake, dispersing agent, a portion of the diethylene glycol, and deionized water.[\[8\]](#)
- **Milling:** Add zirconia beads (0.4–0.6 mm diameter) to the mixture. Mill the paste using a planetary ball mill at approximately 800 rpm for 3-4 hours or until the desired particle size distribution is achieved (typically <200 nm).[\[8\]](#)[\[11\]](#)
- **Ink Formulation:** In a separate vessel under constant stirring (e.g., 1000 rpm), combine the remaining glycols, defoamer, and deionized water.[\[8\]](#)
- **Mixing:** Slowly add the milled dye paste to the solvent mixture while maintaining agitation. Adjust the pH to the target range using the pH adjuster.

- Filtration: Once a homogeneous dispersion is obtained, filter the ink through a 0.22 μm membrane filter to remove any large agglomerates or impurities.[8][12]
- Characterization: Analyze the final ink for viscosity, surface tension, pH, and particle size as described in Protocol 3.2.

3.2 Protocol 2: Characterization of Digital Textile Ink

The physical properties of the ink must be within a narrow range to be compatible with industrial inkjet printheads.

- Viscosity Measurement:
 - Instrument: Rotational viscometer or rheometer.
 - Method: Measure the viscosity (in cP or mPa·s) at a controlled temperature (e.g., 25°C). The target viscosity for many printheads is typically between 3-15 cP.[12] The ink should exhibit Newtonian fluid behavior.[8]
- Surface Tension Measurement:
 - Instrument: Tensiometer (using Du Noüy ring or Wilhelmy plate method).
 - Method: Measure the surface tension (in mN/m or dynes/cm) at ambient temperature. The ideal range is generally 30-50 mN/m to ensure proper droplet formation and wetting on the substrate.
- Particle Size Analysis:
 - Instrument: Dynamic Light Scattering (DLS) particle size analyzer.
 - Method: Dilute an ink sample with deionized water and measure the particle size distribution. The mean particle size (Z-average) should ideally be below 200 nm with a narrow distribution (low Polydispersity Index) to prevent nozzle clogging.[6][9]
- pH Measurement:
 - Instrument: Calibrated pH meter.

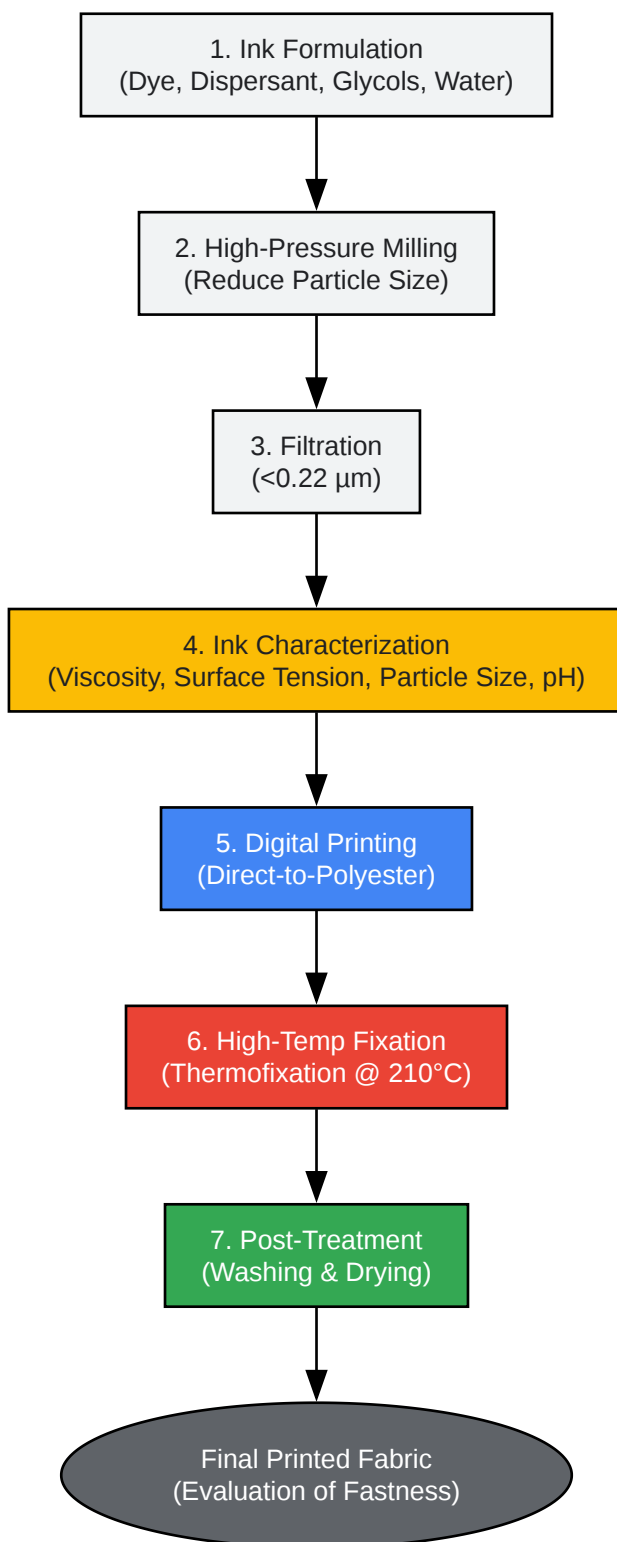
- Method: Measure the pH of the undiluted ink. A pH near neutral (6.0–8.0) is often preferred to minimize corrosion of printhead components.[\[6\]](#)

3.3 Protocol 3: Digital Printing, Fixation, and Post-Treatment

- Substrate: Use a 100% polyester fabric, preferably 'Prepared for Printing' (PFP) to ensure removal of any sizing agents or impurities.
- Pre-treatment (Optional but Recommended): Apply a pre-treatment coating to the fabric to enhance color yield and print sharpness.[\[14\]](#)
- Printing:
 - Printer: A digital textile printer equipped with piezoelectric printheads (e.g., Kyocera, Epson).[\[4\]](#)[\[5\]](#)
 - Process: Load the **Disperse Blue 148** ink into the printer. Print the desired design directly onto the polyester fabric.
- Drying: After printing, the fabric should be dried to evaporate the liquid carrier before fixation.
- Fixation: This step is crucial for the dye to penetrate and fix within the polyester fibers.
 - Method: High-temperature thermofixation is common.[\[13\]](#)
 - Conditions: Process the printed fabric through a heat press or a stenter at 180-210°C for 30-120 seconds.[\[4\]](#)[\[13\]](#) The exact time and temperature depend on the fabric weight and specific equipment. This process causes the dye to sublimate and diffuse into the polyester fibers.[\[15\]](#)
- Post-Treatment (Washing):
 - Purpose: To remove any unfixed dye, thickeners, and chemical residues from the fabric surface to achieve optimal fastness and hand-feel.
 - Process: Rinse the fabric, followed by a reduction clearing wash if necessary, then soap at a high temperature, rinse again, and dry.[\[13\]](#)

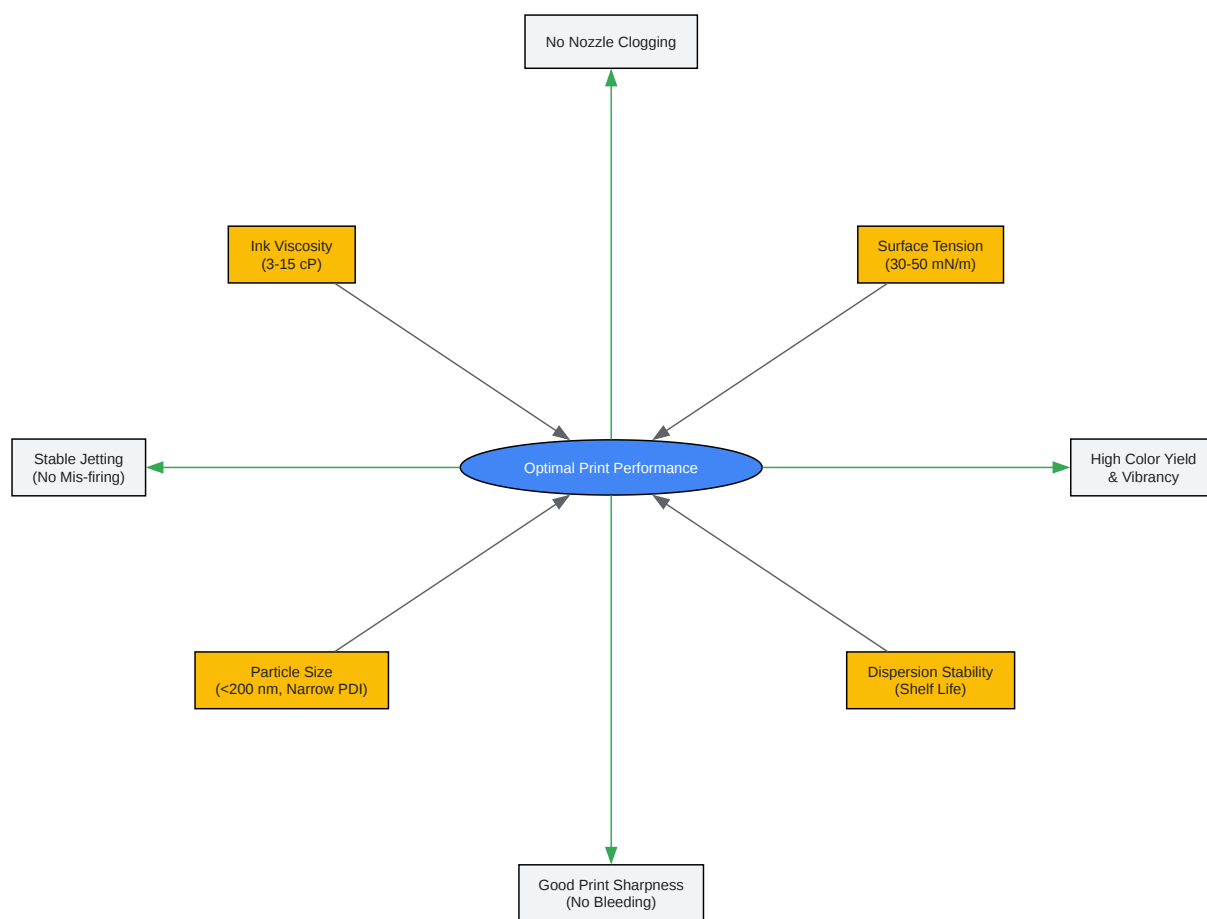
4.0 Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview for researchers.



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Caption: Experimental workflow for preparing and testing a **Disperse Blue 148** ink.



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Caption: Key ink properties influencing digital printing performance.

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